

# Application Notes and Protocols: (+)-trans-C75 in Cell Culture

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## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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These application notes provide a comprehensive guide for the use of **(+)-trans-C75**, a synthetic small molecule, in cell culture experiments. C75 is a valuable research tool for investigating cellular metabolism, particularly in the context of cancer and metabolic disorders. It is primarily known as a potent inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer types, but it also possesses other key biological activities.

While **(+)-trans-C75** is specified, it is important to note that much of the literature on anti-cancer effects refers to the racemic mixture ((±)-C75) or the (-)-C75 enantiomer, which is reported to carry the primary anti-tumor activity.<sup>[1][2]</sup> In contrast, (+)-C75 is recognized for its strong anorectic effects.<sup>[1][2]</sup> The protocols provided herein are applicable for any C75 isomer used in cell culture.

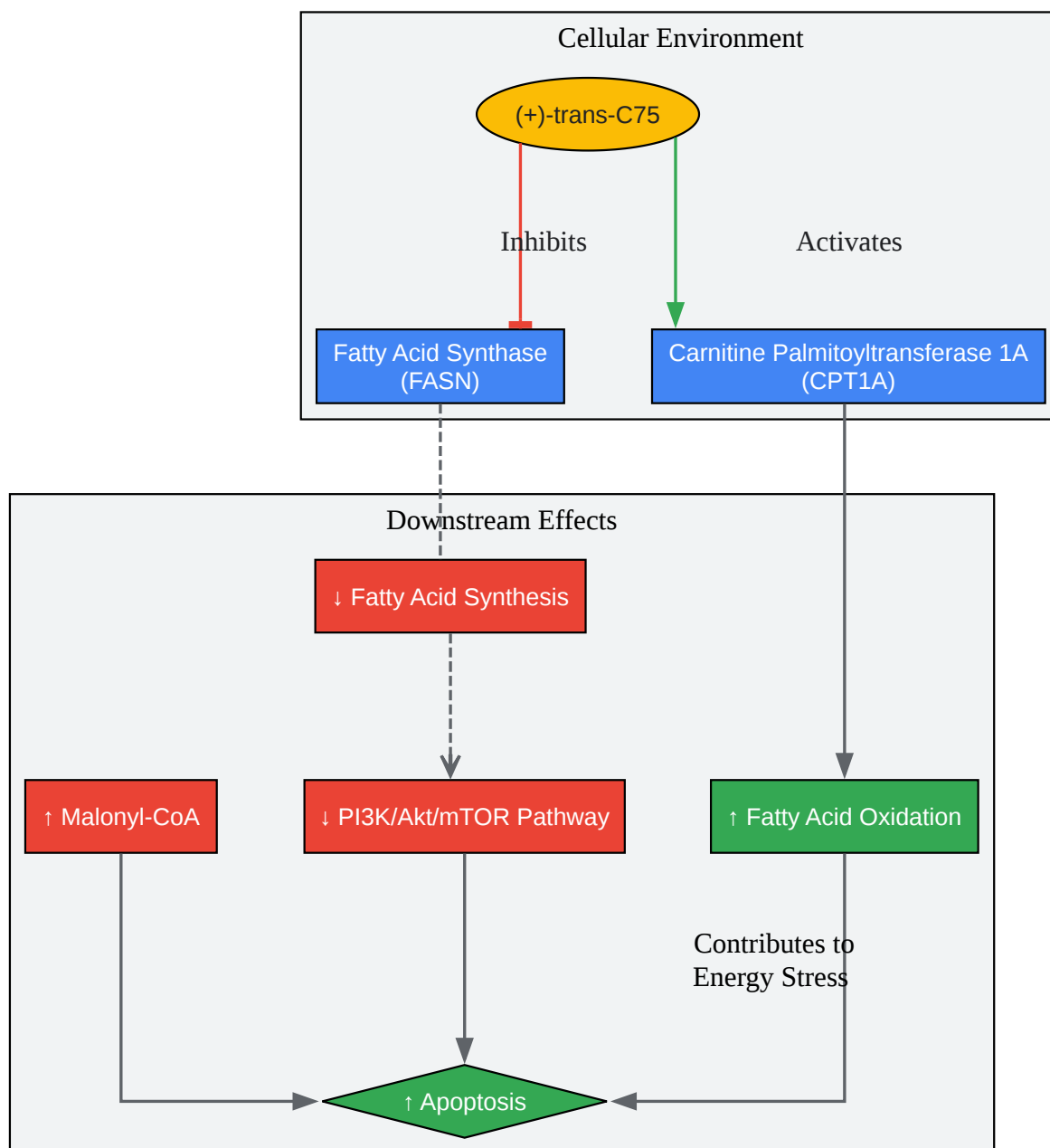
## Mechanism of Action

C75 exerts its biological effects through a dual mechanism, making it a unique tool for studying cellular energy pathways.

- **Inhibition of Fatty Acid Synthase (FASN):** C75 is a competitive and irreversible inhibitor of FASN, the key enzyme responsible for the de novo synthesis of fatty acids.<sup>[3][4][5]</sup> In cancer cells, which often rely on elevated fatty acid synthesis for membrane production and signaling, this inhibition leads to a depletion of necessary lipids, an accumulation of the substrate malonyl-CoA, and subsequent induction of apoptosis and cell cycle arrest.<sup>[3][5][6]</sup>

This action can also downregulate critical pro-survival signaling pathways like PI3K/Akt/mTOR.[7][8]

- Activation of Carnitine Palmitoyltransferase 1A (CPT1A): Concurrently, C75 acts as a potent activator of CPT1A, the rate-limiting enzyme in fatty acid oxidation.[1][4][9] This stimulation occurs even in the presence of high levels of malonyl-CoA, which normally inhibits CPT1A.[9][10] The resulting increase in fatty acid breakdown contributes to cellular energy stress and the compound's overall anti-tumor effect.



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**Caption:** Dual mechanism of action of C75 in cancer cells.

## Data Presentation

**Table 1: Physicochemical Properties and Storage of C75**

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>4</sub>	N/A
Molecular Weight	254.32 g/mol	[11]
Solubility (DMSO)	51 mg/mL (200.53 mM)	[4][11][12]
Solubility (Ethanol)	51 mg/mL (200.53 mM)	[4][12]
Solubility (Water)	Insoluble	[12]
Storage Conditions	Stock solutions at -20°C (short-term) or -80°C (long-term). Avoid repeated freeze-thaw cycles.	[2][12]

**Table 2: In Vitro Efficacy and Working Concentrations of C75**

Cancer Type	Cell Line	IC <sub>50</sub> / Effective Conc. (μM)	Incubation Time (h)	Observed Effects	Source(s)
Prostate Cancer	PC3	35	24	Inhibition of cell growth, radiosensitization	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[11]</a>
Prostate Cancer	LNCaP (spheroids)	50	>24	Reduction in spheroid growth	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[11]</a>
Breast Cancer	SKBR3	~12.5	72	Growth inhibition	<a href="#">[3]</a>
Breast Cancer	SUM149PT	~12.5	N/A	Cytotoxicity	<a href="#">[8]</a>
Breast Cancer	SUM1315MO2	~10	N/A	Cytotoxicity	<a href="#">[8]</a>
Melanoma	A375	32.43	N/A	FASN inhibition	<a href="#">[11]</a> <a href="#">[13]</a>
Kidney (Monkey)	MA104	28.5 (TD <sub>50</sub> )	24	Cytotoxicity	<a href="#">[11]</a>
Embryonic Kidney	HEK293T	50 - 100	12 - 48	Induction of mitochondrial dysfunction, ROS overproduction, loss of viability	<a href="#">[12]</a> <a href="#">[14]</a>

## Experimental Protocols

### Preparation of C75 Stock and Working Solutions

Materials:

- **(+)-trans-C75** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Pre-warmed complete cell culture medium

Procedure for 10 mM Stock Solution:

- Calculation: To prepare 1 mL of a 10 mM stock solution of C75 (MW = 254.32 g/mol ), weigh out 2.54 mg.[\[12\]](#)
  - $\text{Mass (mg)} = \text{Molarity (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)} / 1000$
  - $\text{Mass} = 10 \text{ mM} \times 1 \text{ mL} \times 254.32 \text{ g/mol} / 1000 = 2.5432 \text{ mg}$
- Dissolution: Aseptically add the 2.54 mg of C75 powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
- Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist dissolution.[\[12\]](#)
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Procedure for Working Solution:

- Calculation: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. Use the formula  $C_1V_1 = C_2V_2$ .
  - Example for a 50 µM working solution in 10 mL of medium:
  - $C_1 \text{ (Stock)} = 10 \text{ mM}$
  - $C_2 \text{ (Final)} = 50 \text{ µM} = 0.05 \text{ mM}$
  - $V_2 \text{ (Final)} = 10 \text{ mL}$

- $V_1$  (Stock Volume) =  $(C_2 \times V_2) / C_1 = (0.05 \text{ mM} \times 10 \text{ mL}) / 10 \text{ mM} = 0.05 \text{ mL} = 50 \mu\text{L}$
- Preparation: Aseptically add 50  $\mu\text{L}$  of the 10 mM C75 stock solution to 9.95 mL of your complete cell culture medium. Mix gently by pipetting or inverting the tube. Use immediately.

## General Protocol for Cell Treatment

- Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for viability, 6-well plate for protein analysis) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
- Treatment: Remove the existing culture medium.
- Application: Add the freshly prepared C75-containing medium (working solution) to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest C75 dose) in parallel.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> humidified incubator.[\[11\]](#)
- Analysis: Proceed with downstream analysis, such as viability assays or cell lysis for protein extraction.

## Protocol for Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[\[13\]](#)



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**Caption:** General workflow for an MTT cell viability assay.

Materials:

- Cells treated with C75 in a 96-well plate

- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

- Following the treatment period, add 10-20  $\mu$ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Carefully remove the medium from each well.
- Add 100-150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC<sub>50</sub> value.[\[13\]](#)

## Protocol for Western Blot Analysis

This protocol allows for the analysis of changes in protein expression (e.g., FASN, p-Akt, Bax, Bcl-2) following C75 treatment.[\[8\]](#)[\[13\]](#)

Materials:

- Cells treated with C75 in 6-well or 10 cm plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels, running buffer, and transfer system
- PVDF or nitrocellulose membrane



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary and HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)

#### Procedure:

- Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
- Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant.
- Electrophoresis: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Normalize band intensity to a loading control like  $\beta$ -actin or GAPDH.[\[13\]](#)

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